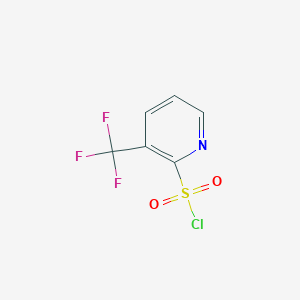

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEXICQWCSLBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552367 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104040-75-7 | |

| Record name | 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 104040-75-7), a pivotal reagent in modern medicinal and agrochemical research. We delve into its core physicochemical properties, explore the mechanistic basis of its chemical reactivity, and detail its applications as a versatile building block for complex molecular synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic utility, including a detailed experimental protocol for sulfonamide formation.

Introduction

This compound is a specialized heterocyclic building block that has garnered significant attention in pharmaceutical and agrochemical discovery. Its structure uniquely combines three critical motifs: a pyridine ring, an electron-withdrawing trifluoromethyl (-CF3) group, and a highly reactive sulfonyl chloride (-SO2Cl) functional group.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The pyridine scaffold provides a key heterocyclic core present in numerous bioactive compounds, while the sulfonyl chloride group serves as a powerful electrophilic handle for coupling with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages.[3][4] The sulfonamide functional group itself is a privileged structure in medicinal chemistry, found in a multitude of approved drugs spanning antibacterials, diuretics, and anti-inflammatory agents.[4]

Consequently, this compound emerges as a high-value intermediate, enabling the direct installation of the trifluoromethyl-pyridine-sulfonamide pharmacophore into target molecules. This guide will serve as a definitive resource for understanding and effectively utilizing this potent synthetic tool.

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its proper handling, storage, and application in synthesis. The properties of this compound are summarized below. The presence of the polar sulfonyl chloride group and the pyridine nitrogen, combined with the lipophilic trifluoromethyl group, results in a compound that is a solid at room temperature with moderate solubility in common non-polar organic solvents.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 104040-75-7 | [5][6] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [5] |

| Molecular Weight | 245.61 g/mol | [5] |

| Appearance | White to Off-White Solid | |

| Melting Point | 56-59 °C | [5] |

| Boiling Point | 277.7±40.0 °C (Predicted) | |

| Density | 1.607±0.06 g/cm³ (Predicted) | |

| SMILES | FC(F)(F)C1=C(S(=O)(=O)Cl)N=CC=C1 | |

| InChIKey | XIEXICQWCSLBBZ-UHFFFAOYSA-N | [5] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This reactivity is further modulated by the electronic properties of the substituted pyridine ring.

Electrophilicity and Nucleophilic Attack

The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for attack by nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group, which further pulls electron density from the pyridine ring and, by extension, from the sulfonyl chloride moiety, enhancing its electrophilicity.

The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines.[3][7] This reaction proceeds through a classic nucleophilic acyl substitution-type mechanism.

Caption: General mechanism for sulfonamide formation.

Stability and Hydrolysis

Like most sulfonyl chlorides, this compound is sensitive to moisture.[8] It reacts with water, hydrolyzing to the corresponding 3-(trifluoromethyl)pyridine-2-sulfonic acid and hydrochloric acid.[8][9] This reaction is generally undesirable as it consumes the starting material and generates corrosive byproducts. Therefore, all manipulations should be performed under anhydrous conditions, and the compound must be stored in a dry, inert atmosphere.[8][10]

Synthesis and Applications

Role in Drug Discovery

The primary application of this reagent is as a key building block in the synthesis of novel compounds for drug discovery and agrochemical development.[11][12] The introduction of the trifluoromethyl-pyridine moiety is known to positively influence key drug-like properties.[2][12][13] For instance, the anti-HIV drug Tipranavir incorporates a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, underscoring the pharmaceutical relevance of this structural class.[12] Derivatives of 3-(trifluoromethyl)pyridine have also been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][11]

Experimental Protocol: Synthesis of a Representative Sulfonamide

This section provides a validated, step-by-step methodology for the synthesis of a sulfonamide, which is the most common application for this reagent. The protocol is designed to be self-validating by explaining the rationale behind each critical step.

Objective: To synthesize N-Alkyl/Aryl-3-(trifluoromethyl)pyridine-2-sulfonamide from this compound and a representative primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous DCM.

-

Rationale: The use of flame-dried glassware and an inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive sulfonyl chloride.[8][14] DCM is a common, inert solvent for this reaction.

-

-

Reagent Addition (Controlled Temperature):

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate vial, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

-

Rationale: Cooling to 0 °C controls the initial exothermic reaction. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[15]

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally brine.

-

Rationale: The 1M HCl wash removes excess triethylamine and any unreacted primary amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Thoroughly drying the organic phase is essential before solvent removal to obtain a clean crude product.

-

-

Purification and Analysis:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and concentrate to yield the final sulfonamide product.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Rationale: Flash chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from byproducts and unreacted starting materials.

-

Caption: Standard workflow for sulfonamide synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with this class of compounds.

-

Hazards: this compound and related sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[16][17] They are water-reactive and liberate toxic and corrosive hydrogen chloride gas upon contact with moisture.[8][9][14] Inhalation may cause respiratory irritation.[16]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16] Avoid all personal contact, including inhalation.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is often between 2-8°C or in a freezer under -20°C.[19][20] To prevent hydrolysis, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).[20] Keep away from water, bases, and alcohols.

Conclusion

This compound is a powerful and versatile building block for modern chemical synthesis. Its unique combination of a trifluoromethyl group, a pyridine core, and a reactive sulfonyl chloride handle provides a direct route to novel sulfonamides with high potential for biological activity. A thorough understanding of its physicochemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its safe and effective application in the laboratory, empowering researchers to advance the frontiers of drug discovery and materials science.

References

- 3-(trifluoromethyl) pyridine-2-sulfonyl chloride - Echemi. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2xSZWoBO0AwqbiJRjrEWFSksQi-5XcTyu-UB1FN_Lrn5ZwwyNLGbDmAnnSFtCo4ZtTRFAGSIXFkoE-M2Cu2j7PNl0uApY81JOxCxeujEFV9RB64Dd7lBw7hix8rueK7J8sTOmT3SHWyKEc4QFHs2CDYg6o6-Wh-j1UWvxLNRLvRkR7aLxPIsQHqGPCBNO7Q2AvckcWEkaPisZ]

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdYJUCzDaZdzlC0ROlPOVbMoRomu4OV6iKwNduLshGpxDjJ7RC0k7SesAcCMI2iIjfe7j5Z-H9tTgJpr49jsFCLGWtOdsBbpkOlGGDfJwzRTyCuoUwntY9rn-APbsRBP_tq1XQC5CpinrpUA==]

- The Synthesis of Functionalised Sulfonamides - CORE. CORE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xbqE85jUFbMFrYliN_nMZCK1b_x0_b8zxK0hyHa9Y7ZTblYn-uCYTqxGH-TXnnSdx3euracBoALV8quzYe3m4_oPCu7XwljcxXTKWwqW4OJa9QLL0cpKXUAwOKEANM0pbEahzK5Ouqz-fhue]

- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2BoJrvg-CqAFWZxqTKGhq7OJJIwJXt0FaPNv6YQhn19MSEbdvo7W6ruuwhXY3kRck34qMZWIeljwa2Xr8M639okelW5g--O3R4yTuwhReMcRIvWrc-aINIjJZ_V7OAwhP91VyPuIZZV_dMKoN8Wynvfax5CT1brqWkv1XYdjx67JHErmx0XlzF7o=]

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04MzOtkh1XmvAcBfAGp2I3hDbrmETaiwtBg9PwchO4tJAlG0LRUWI8_OZUmlF6AW_V3nX2z1kAMZvTVjO1Li_DptFgBmW7uhc2nNOQHXy01BNND6eAtGrGcnKhWES_YDkkaFehxLOMHaq5E4EnH6mDrVRWuSDNridF3vLfKQYwhgYEZslfzgiy3wzZugcYNbW]

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWg2uEjWt297E9-r8xozwnHNNlTtdtDaDsvUH8G5jVSfpj1X3PNZc-BfsWNkHB14BzIc95QQOgxnGuzmViwOxgT4Gg3-zBammRqZXGhW7mFcipnJ3vSOGztP3F-lfIpPMRCjYr1hQxGFt3w_6HeRWJ1RNF_6B4vgaE9_4NVYmQbDtSrcaNBvKOJ_c-UOodOypP4L8_LOZ4AW_28zRu7uq8E5dLMnt]

- This compound - ChemShuttle. ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPvU_MpgnivhEah3GZ_2o0E6o6hNx9SEll9Lt3_zyW0CXtdf5iINiz3EZvsA_jKsqF38QK8-MINElouKetmlDe8LSkk4ELI1J5f_Pj6desfnnGkjKG4G8hb_dZ9vZv6zpG1Tux4VoXOzwJ0KzKUhobT9R29_q9gCr00kVjZx6oX_YCXKOuEpEtw==]

- 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDH_SCQTtfhG3ECFhcbuhhfm9BSSUgzlYi-wcEjy6aTFtw4X32-bPLCUvhud-JMY6vZuoNEcnkvcrwZYade0YjnwgRMvXnR_VXZQSf36NZVGCxnALx65ElnzGOgN5CZ4vBEFVp77mmJCLjk0JfdPMS8x68nIv1MFvMdb1Mg02VlQ==]

- SULPHURYL CHLORIDE - SD Fine-Chem. S D Fine-Chem Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBrnTL2jp7DArGeyNG3jzHNTdW3tSs0oqsNjkDmnpST8HBNtPWA5_BvfKqo-x4cF9EdfmbluYgSo0mMU1A6vK2bIIUMwipJVq68oq8gmulpkhOxAH3OFARTWa6XgqBW3rYlVQ8y3GtNUghluGgT54ciAW3k5kOdy_lHY=]

- 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | 219715-41-0 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUYqTkZs7R1EMqvlTCQqYr5NJeCX4qOw8GxQ7w8aeoSAviBjAx8reLNGCmvZaiNwVnTsqsCyuCnQxsEfbtqGu4-Gj1XfUDNbqRbEs1F80dRt45e2Stt12W4G9d1w72rZ5SF3yE9mTyj7k4bjXLLLYQzUgkUnGgDdNwbd-zeoLIw==]

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB1xqdhj8iCrqnqF69Sa4H5lO9JVn_TJ9NOJu6959Z85bqzt3aSSxlFzd4miTVY4Z2VHdYRHyl086X0SKP9iTx-URl1TqE08MDCoN1K_3OCabeynBouM5RVrHy8P7WHtTfawZXmmrIYON2-E5_IQSBSxZEHEdjcitzqtnViiHj]

- Sulfuryl chloride - Sciencemadness Wiki. Sciencemadness. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-m3eWV7i5VBYVvNqgUjNgjsJEzNAJvyIaftEWSclqNU_5KkiDfK9ihmuSMguXoC60_pcQvaMjg6lGJq1MINfMKc8UC9lzNYh12ZUFnuB8ejCERBKyR_T_kEh2aUkEzcvc5PvAQtKbzLHN7f6xRqpuiFb5wdul4bpak3s=]

- SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE - Taylor & Francis Online. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlhpbPmlHvz8tVGIcBTxezeLNJFFJTtWdljU5zKe23JuxQ49C74FI9IJZkUguU0Y1IikUmtO5FzOhl4tUsXyXKg136ilkBcqRWmcmxXaEr0boQ5jvtMWlGqW9LYA7P90BwvCZpbenxYEVha0XFhuh9XyVLJx9jLg==]

- 104040-75-7|this compound|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoukQggA3-RjYuRw6XIPGhdSpl3X5BW1lueC56x3vp7PE5zpPHiy6ZJEAepo1GpgKxIuxvMm-RNFvZq9u_dnWJnvnofoEde6wRzKdUzhpSOzx_G8oU_fb4n9R1YeuE6RJK19Up4VwT3MFYo_E=]

- pyridine-3-sulfonyl chloride | 16133-25-8 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqfyiKLG7wNyQAmoMKbnpM1StnplG__4Y5kLJGHqDpzYQYDdwuX_9oISLBFvp2T6argIz5CWRwHHzp2SXhmPIqzqjNfFk-qQZsa4_AxhqQS9rvzbXA5oPs6E3BncO-VnNhzBiWEK4YPPWPv4GuE4-rNkUluQeF25hRO_96aAC4]

- Sulfuryl chloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo4JuyqAO_vd1I2jMH0Lgf2WhQVi3zpTnshZqMhwgiicWQG0ZXXwclMMf7Ix0wvRUsWzS3AwkPOhS6FNBxO4bZOPGhNn10GQO_ZbOWfP0K5R9kiJjhH0GjVYqWu-Tn8ARyfiI=]

- Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. Jubilant Ingrevia Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12ccWZy_wnTZIc9TXf0iDxKPDKWvmax1ubx8c3sVParS-OvdmPV1QydJBAQRe6HXXYm_PqvNmk0Q9VfKRacYYuZZ0ODCQMkpcofisu5pBdh2yWYSTTnlMPlblGseH1qpIIHhJMZkJnTyptkZkHoV7d7VA73wVVNJ-4-56-ZTnKI9dhHw0Z6vRa88b336vcskf991CTWNcwSRJ13u1rHnj9_TL]

- 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 | Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3uoZMydYPMNDMrlG-WjEj3N6R9OOlXy0rSytK93jURnbqsXqHCNuj0hUKiiHSfAON_PBRpR6oReP667Bo4QlDi8pFaY_LW4_mFp3oETdaAZ50F9roWJxmYTiLXs--GyWzTeeX]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1IgVwETiyHL5MfDRMvVa7DjGBA7g_Dei9F8_kv0QEz7YCqBjEmuzl5-Cj8VxY8n2T4P09h3KosDL1nFd29FZ3flOy_7FFcpDcHNXFlqHPCq_fge1nxSxIrt3OTy_ZpcjQGsSqod4WDAU=]

- Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 - Biosynth. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSKY01ZgeoxxNfIsAFteb5YbMJw52AJNzIanG1yW6uFc9qmIY2Ua6yO6icZCqdZ-9zqVHUctTkdPivFP1UqF6svvHNRLa5tb5zgEoR00cguoxTp8b54AT3Bo0F3kc9BNtCHq2F_C6NYtMRP9aXa1-jp8vVboSRuiSOgNfbyF8EoUOjAeo=]

- Synthesis of sulfonyl chloride substrate precursors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKE15TB2sEDiYr1JWfpAvX-RqCxNPYk28wl4lDeACb9lq4anUsV6yKuWKqx1O-BNEaeoCEqgSLTvXWgB-zv4xx4_W_I6r43-ikzjIozNghOIGEJBGwWMbcF1UeONHKb0DzDwQ2ceNi5jT7TdKBy1cvY9T9q39XiA==]

- 3-chloro-5-(trifluoroMethyl)pyridine-2-sulfonyl chloride | 1211578-91-4 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfy8iTKpdmQhJU-3o5sazY-ZJpsrlOqnigivJ2Gs57Yna6__zGe6YkxD-Qe9C6o1ppTjUJ4ySiiyhxepyxV5nmp9GObxRvQkPH4p06h5NjQmSbwIx0qx4tie4-FCFUz7gVh6MhWThMxEaSiUsqVJCoUiHNAN23cwOGYUUZJu2nGQ-hoiAIxhFftNPafFYf9boxg==]

- Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- 3 - SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhq8ItOf_D7yc8chFxLsbWZrDKJDKi_ArpuhL1QPqNQqxaM365fy4M__UNeyoiM-71ye8_ih2F9mnz7LrnVLrcmpoXrX00dCd5aGDjvaUYOswv3cR8tou3xFcEsXtceavY7HY4CdED6jNxRwL3IAdvAlJo4EKOelNYB2ESIQySpXkEPzt_JxhsUOs9aJuSkbw=]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk0Q6_MxypXkUgy1HzO9HAL6gItdQotUQKWuWdNhl_sogL2G02FXu9YMmohr4yQkY0wInDMhz4eTqdEWrMkNrGKVhMNl8Tob-pteEKV2Bkmo0pv7agtAJyYvY1DjBuDHHkeR3powY538SXyw==]

- 3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921 - PubChem. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2VxfguPUQHLvJTaDCm3uA7cy1lukx1uXWH9ClOJYUZY_raDdBXBoz9CYschel9TcD44MSYg5b64Dr5APvX2VWIsq9Yx492-mBS7GdjwPaaK7ZCth6zrzpfrLrXgKi0TZCi0zKLWoGsAUQAfc20TxDv-lgaBfDmkBd6ERZ1AjNrOyiF2VlK3omyqRDVlY=]

- Pyridine-3-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 12571517 - PubChem. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJNxffT4mXK1fK0WZa609_aI04POVrxBPyWP1-46F4gNGD3Kpdy_VFjQvxVDh0ztQIDa_wYXZE4OJiCkRT7UZx2xmFR_YkegR9LUZ4Yv2Mg07VaCKfZhXY8b1WdMpyVUQQCxIOb0FFUvrrw2YqIwyT5q4XffsxuW8c3pH8LD2Pf7pxO88NMOGEaqgCYmP]

- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem. Wechem. [URL: https://vertexaisearch.cloud.google.

- CAS#:1060811-16-6 | 2-(trifluoromethyl)pyridine-3-sulfonyl chloride | Chemsrc. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7fNTBRZ4dL3zRy-_XWOzUyYmBhs2MqdKjn2ZFyxmMSqPd4BqQUPT_CB0WPmZhTjiIfIMixy9Cxyzv63Znh07eAKD7vZ90oM0-ucWEC7yWrhCeaOvkQ1pB5aPLfiQdZaXvMdEbXRbY8odyg41Z7K4=]

- 3-Amino-2-(trifluoromethyl)pyridine,CAS 106877-32-1 - Langwaychem. Langwaychem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG96vxd66JFJnaeoBbNJEGlOa8zoqREV2FUqbHAbNLRonjDqwpr30VVhnLmd698gm60VrRI-9i73Ow7abcFzdU5hmytATScUCqZ7S8E9Vqt3dX8c95zlJYHcGNUvU1qYryhCme3kCzye_frx3evhWqZK1aY4qyBO4HXBfEOyHZmNlLknORAlkrhzBIuKBbl1jKNOu3rhQ==]

- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_nkDgzt4dUi0U0uZr_M7YcS2TblBG1sdVZmpwUbtJTSGuLsQPIrHD5xKz3K0XW-KXF28Iz5UIIUN4K3UI4fg4-yaBJVghesgRSfb466PDfNtxKbHbzDDyrTJPcu0EMMNc045YwCvyo4p]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnDg-kTZ5NWJ928a3uQ5x-z8mWTDBXxnRHRkzRc-vdANdO5IBcFJ0XxOl3Her9ZgnNL6zJcr5LGkmEJVGZlr500ePGYr3SpYP5XpAHtWhOQVW17pCWG2JhcxS4MAuRcPwa_f0=]

- 3-(Trifluoromethyl)-2-pyridone | CAS 22245-83-6 - Ossila. Ossila. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRK8Lhpo6kvc8LzGke2w4fFajIChKtQlUVwt5jO2zTPOj7w9Ppe_Ikf_7mF9GB5CMiaNKHuh068eqpmgONWeXq9EvV9NRYbL672DWgzHC5JCwglSWz7umKHiGHoctXa65IzGvw1KNSBI8-EkrBEDZHQBp7MIqW]

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1ow86Mh4U9ugUaji9jDONokUpwy6iqTUDdkfJBjNTBP4iterxuM3839JEYasfvw1ZspeOfJES4tAKRPMz4C-3ZUImTHJNT_CZzvZs5n-KwwC6DvHZ4DIpToLxdchBut5P36Nsd5knsTpvr_i-f2npcuDaT24D2PJNY8uuUSVj6Fo3ZyQEOcfhyFUKYxFibGdSrnGLZUaSHWlUATCmdG-IqLkhoD4zmGjedl3BjfU1_OVFi9Lhks3jvUzyt0LBl2c7FPh]

- METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1 - Googleapis.com. European Patent Office. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqN96MPr7sxoine_Soycr7Y28Zv2fLIhDhdqyzJ07tVol5cZ77CRUlF2i10_paqL9WD1ISAQoxD0ZxoeT9HKSQXhd_PpTqvac6t860ilBaJJZpW75pNQ-2guQ5d5jK3t_aw74_fJgww9hACSXdsuQxcv_oc8CFPQN_JLlUscXDYtjlAGS7e8HJCpRYCkA=]

- Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE | lookchem. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWa4zz8izf6GIB56zW65S6LSoJRWN_l--9On1RHtwtHki_T6LlpR0x75CaZ1FLHKfheAPOUcnU__rWljLvsXoYsA-8dc9iTaV4kUORR6qSPs-i_o4Ry3UTOo_JLaWHOQP8opfRHDtb]

- US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKxfaCDgoFUOV2isgLsYp4EXelgFr0zcEi3_9yN4JMu9AzXfixsjgbdddtJ67CCFI3Bhtdxo927MgTuw7lgbIfHnyDc3jcR37u8wrWmXnIxKO9MIA6-0J_jzp0xgpWUmS20CT5bVKb3nM=]

- 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkeicHW0YY8pND3jA-47l8796ugLvhIQE3F8mCCPag9ByWxNbTSvpl_-LSzdDtHrWO5r2mvwkrj1kozzy-BFnAkSeoa_ZhP2u3Fl3rm7YSG1hjNxto2umpFSvSALICWtJg78AAMYh8nolih2P-_wfS19jHAlBMG4VvmrH8tvCd]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. books.rsc.org [books.rsc.org]

- 5. echemi.com [echemi.com]

- 6. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. Pyridine-3-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]

- 20. 104040-75-7|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

Introduction: The Significance of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group (CF3) into pyridine scaffolds imparts unique physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The sulfonyl chloride functional group serves as a versatile handle for the construction of sulfonamides, a privileged structural motif in a plethora of therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Comparative Analysis of Synthetic Strategies

Two principal synthetic pathways dominate the preparation of this compound: the diazotization of 2-amino-3-(trifluoromethyl)pyridine and the oxidative chlorination of 2-mercapto-3-(trifluoromethyl)pyridine. The choice between these routes is often dictated by the availability of starting materials, scalability, and safety considerations.

| Feature | Diazotization Route | Oxidative Chlorination Route |

| Starting Material | 2-Amino-3-(trifluoromethyl)pyridine | 2-Mercapto-3-(trifluoromethyl)pyridine |

| Key Transformation | Sandmeyer-type reaction | Oxidative chlorination |

| Reagents | Sodium nitrite, acid, SO2 source, copper catalyst | Chlorinating/oxidizing agent (e.g., Cl2, NaOCl) |

| Advantages | Utilizes a common amino-pyridine precursor. | Often high yielding. |

| Disadvantages | Diazonium intermediates can be unstable. | Thiols can be malodorous and prone to air oxidation. |

Synthetic Route 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine

This route leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide array of functionalities. The synthesis proceeds via the in situ formation of a diazonium salt, which is then reacted with a sulfur dioxide source in the presence of a copper catalyst to yield the desired sulfonyl chloride.[1]

Logical Workflow for the Diazotization Route

Caption: Workflow for the synthesis of this compound via the diazotization route.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyridine

The precursor, 2-amino-3-(trifluoromethyl)pyridine, can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine via amination.[2]

-

Materials: 2-chloro-3-(trifluoromethyl)pyridine, aqueous ammonia (28%).

-

Procedure:

-

In a sealed pressure vessel, combine 2-chloro-3-(trifluoromethyl)pyridine and an excess of 28% aqueous ammonia.

-

Heat the mixture at 100-125°C for 24-30 hours.[2] The progress of the reaction should be monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 2-amino-3-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of this compound via Diazotization

This protocol is adapted from a patented procedure for the synthesis of the corresponding sulfonamide, where the sulfonyl chloride is a key intermediate.[1]

-

Materials: 2-amino-3-(trifluoromethyl)pyridine, hydrochloric acid, sodium nitrite, sodium bisulfite, copper(II) chloride.

-

Procedure:

-

Diazotization:

-

Suspend 2-amino-3-(trifluoromethyl)pyridine in an aqueous acidic solution (e.g., hydrochloric acid) and cool the mixture to -5 to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0°C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfochlorination:

-

In a separate vessel, prepare a solution of sodium bisulfite and a catalytic amount of copper(II) chloride in water.

-

Slowly add the freshly prepared diazonium salt solution to the sodium bisulfite solution, maintaining the temperature below 5°C. Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude this compound. The product may be used directly in the next step or purified by vacuum distillation or chromatography, though care must be taken due to its potential instability.

-

-

Synthetic Route 2: Oxidative Chlorination of 2-Mercapto-3-(trifluoromethyl)pyridine

This alternative and often high-yielding approach involves the direct oxidation of a thiol precursor to the corresponding sulfonyl chloride. A variety of oxidizing and chlorinating agents can be employed for this transformation.

Logical Workflow for the Oxidative Chlorination Route

Caption: Workflow for the synthesis of this compound via the oxidative chlorination route.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Mercapto-3-(trifluoromethyl)pyridine

-

Materials: 3-(Trifluoromethyl)pyridine-N-oxide, a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.

-

General Procedure:

-

Dissolve 3-(trifluoromethyl)pyridine-N-oxide in a high-boiling inert solvent such as pyridine or toluene.

-

Add the thionating agent portion-wise to the solution. The reaction is often exothermic.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, quench the reaction by carefully pouring it into water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-mercapto-3-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of this compound via Oxidative Chlorination

This protocol is a generalized procedure based on the successful oxidative chlorination of various heteroaryl thiols.[3]

-

Materials: 2-mercapto-3-(trifluoromethyl)pyridine, dichloromethane, hydrochloric acid, sodium hypochlorite solution (6%).

-

Procedure:

-

Dissolve 2-mercapto-3-(trifluoromethyl)pyridine in a mixture of dichloromethane and 1 M hydrochloric acid in a flask equipped with a thermometer and a stir bar.

-

Cool the mixture to -10 to -5°C using an ice-salt bath.

-

Add cold (5°C) 6% sodium hypochlorite solution dropwise with vigorous stirring, ensuring the internal temperature is maintained between -10 and -5°C.[3]

-

After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at a low temperature to yield the crude this compound. Due to the potential instability of heteroaryl sulfonyl chlorides, it is often advisable to use the crude product immediately in subsequent reactions.

-

Safety and Handling Considerations

-

Sulfonyl Chlorides: These compounds are reactive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Exposure to moisture can lead to the formation of the corresponding sulfonic acid and hydrochloric acid.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to use them in solution as they are generated (in situ) and not to attempt their isolation.

-

Thiols: Many thiols are characterized by a strong, unpleasant odor. They should be handled in a fume hood, and any waste should be quenched with bleach before disposal.

-

Oxidizing Agents: Oxidizing agents such as sodium hypochlorite should be handled with care, and their addition to the reaction mixture should be controlled to avoid exothermic runaway reactions.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the diazotization of 2-amino-3-(trifluoromethyl)pyridine and the oxidative chlorination of 2-mercapto-3-(trifluoromethyl)pyridine. The diazotization route, leveraging the Sandmeyer reaction, offers a reliable method starting from a common aminopyridine precursor. The oxidative chlorination pathway provides a direct and often high-yielding alternative from the corresponding thiol. The selection of the optimal route will depend on the specific needs of the laboratory, including the availability of starting materials, scale of the reaction, and safety infrastructure. The detailed protocols and insights provided in this guide are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

- Wright, S. W.; Hallstrom, K. N. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. J. Org. Chem.2006, 71 (3), 1080–1084. [Link]

- CN101020657A, Preparation process of 3-trifluoromethyl-2-pyridyl sulfamide, (2007).

- Bahrami, K.; Khodaei, M. M.; Soheilizad, M. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. J. Org. Chem.2009, 74 (24), 9287–9291. [Link]

- US4349681A, 2-Amino-3-chloro-5-trifluoromethylpyridine, (1982).

- Wu, Q.; Zhao, D.; Qin, X.; Lan, J.; You, J. Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. Chem. Commun.2011, 47 (32), 9188-9190. [Link]

- Rong, J.; et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2013, 17 (5), 770–775. [Link]

- Zhong, T.; et al. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Org. Lett.2020, 22 (8), 2941–2945. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- Exploring 2-Amino-3-(trifluoromethyl)

- O'Hagan, D. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Fluorine Chem.2021, 242, 109707. [Link]

- EP0228846A1, Amino-trifluoromethylpyridine compound and process for preparing the same, (1987).

- Ben-Aroya, Z.; et al. Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][3][4] diazepinols. Tetrahedron2007, 63 (1), 119-128. [Link]

- Galli, U.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein J. Org. Chem.2017, 13, 1646–1690. [Link]

- ResearchGate.

- EP2963019B1, Method for producing pyridine-3-sulfonyl chloride, (2017).

- 2-Mercapto-3-(trifluoromethyl)pyridine. [Link]

- Katritzky, A. R.; et al. Diazotization of heterocyclic primary amines. Chem. Rev.1986, 86 (4), 679–707. [Link]

- Organic Chemistry Portal.

- EP0110690A1, Preparation of (trifluoromethyl)pyridines, (1984).

- US20130245037A1, Pyridine compounds and methods of use, (2013).

- US6156930A, Method for producing trifluoromethanesulfonyl chloride, (2000).

- Cornella, J.; et al. Deaminative chlorination of aminoheterocycles.

- US4080329A, Process for the manufacture of 2-mercapto pyridine-1-oxides, (1978).

- WIPO Patent WO2014136930A1, Method for producing pyridine-3-sulfonyl chloride, (2014). [Link]

- Development of Methods and Reagents for the Trifluoromethylchalcogen

- Pharmaguideline.

- US4874847A, Process for the diazotisation of primary aromatic amines which are sparingly soluble in w

- CN110003096B, Method for preparing 2-chloro-5-trifluoromethylpyridine, (2020).

- CN114292227B, A method for preparing 2-chloro-3-trifluoromethylpyridine, (2022).

Sources

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, with the CAS Number 104040-75-7, is a significant reagent in organic synthesis, particularly in the formation of sulfonamides.[1] Its molecular structure, featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and a reactive sulfonyl chloride moiety, dictates its chemical behavior and utility.

| Property | Value | Source |

| CAS Number | 104040-75-7 | [1] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [1] |

| Molecular Weight | 245.61 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids. | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | [2] |

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring and the reactivity of the sulfonyl chloride. This feature is often exploited in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3]

Hazard Identification and Risk Assessment

This compound is a corrosive substance that poses significant health risks upon exposure. A thorough understanding of its hazards is paramount for safe handling.

Primary Hazards:

-

Corrosivity: It causes severe skin burns and serious eye damage. Contact with skin or eyes can lead to immediate and severe irritation, pain, and blistering.[4]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation, characterized by coughing, sore throat, and shortness of breath.[4]

-

Harmful if Swallowed: Ingestion can cause burns to the mouth, throat, and stomach.[5]

Toxicological Profile:

While specific toxicological data for this compound is limited, information on analogous compounds provides valuable insights. For instance, exposure to 5-amino-2-(trifluoromethyl)pyridine, a related aromatic amine, has been reported to cause methemoglobinemia, hemolytic anemia, and toxic encephalopathy.[6] Computational toxicology studies on trifluoromethyl compounds suggest that their acute oral toxicity is influenced by factors such as lipophilicity and ionization potential. Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may have significant systemic toxicity.

The Science of Safe Handling and Storage

The reactivity of the sulfonyl chloride group is central to both its synthetic utility and its hazards. Understanding this reactivity is key to preventing accidents.

Reactivity Profile

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This is the basis for its primary application in forming sulfonamides through reaction with amines.

Incompatible Materials:

-

Water and Moisture: Sulfonyl chlorides react violently with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[5] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers.

-

Strong Bases: Reacts violently with strong bases, such as sodium hydroxide and ammonia.[4][5]

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[5]

-

Alcohols: Reacts with alcohols to form sulfonate esters.

Hazardous Decomposition Products:

Thermal decomposition or combustion of this compound can release a range of toxic and corrosive gases, including:

-

Carbon monoxide (CO) and carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)

Recommended Handling Procedures

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls:

-

Chemical Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[8]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required to protect against severe eye damage.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[8]

-

Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used by trained personnel.[8]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

-

Keep containers tightly closed to prevent contact with moisture.

-

Store in a corrosive-resistant cabinet.

Emergency Procedures: A Validated Response System

Prompt and correct action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

-

Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.

-

Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The primary use of this compound is in the synthesis of sulfonamides. The following is a representative, detailed protocol for the reaction with a primary amine, with explanations for each step.

Reaction: Formation of N-benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Causality: The use of a flame-dried flask and an inert atmosphere is crucial to exclude atmospheric moisture, which would otherwise hydrolyze the sulfonyl chloride. Anhydrous solvent is also essential for the same reason.

-

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction. This is necessary because HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A slight excess of the amine and base ensures the complete consumption of the limiting sulfonyl chloride. Dropwise addition helps to control the exothermicity of the reaction.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Causality: TLC allows for the visual tracking of the disappearance of the starting material and the appearance of the product, indicating the completion of the reaction.

-

-

Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

- Causality: This step neutralizes any remaining HCl and the triethylammonium hydrochloride salt. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and then brine.

- Causality: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to remove the bulk of the water from the organic layer before the drying step. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- Causality: This step removes residual water from the organic solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide.

-

Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, by-products, and the triethylamine base.

-

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, and sulfonyl chlorides like the title compound are key intermediates in accessing a wide range of biologically active molecules.[3] The incorporation of the 3-(trifluoromethyl)pyridine-2-sulfonyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate.

A notable example of a drug synthesized using a related trifluoromethylpyridine sulfonyl chloride is Tipranavir , an anti-HIV drug.[3][9] The synthesis of Tipranavir involves the coupling of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with an amine intermediate in the final steps of the synthesis.[3] This highlights the importance of this class of reagents in the development of life-saving medicines.

Waste Disposal

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Neutralization and Disposal of Unused Reagent:

Small quantities of unused this compound can be carefully neutralized before disposal. This should only be performed by trained personnel in a chemical fume hood.

-

Slowly and cautiously add the sulfonyl chloride to a large excess of a stirred, ice-cold solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

The reaction is exothermic and will generate HCl gas, so the addition must be slow and the solution well-stirred and cooled.

-

Once the reaction is complete, check the pH of the aqueous solution and neutralize it to a pH between 5 and 9 with either dilute acid or base as needed.[10][11]

-

The resulting neutralized aqueous solution, if free from other hazardous materials, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[11]

Disposal of Contaminated Materials:

All contaminated materials, including absorbent from spills, used PPE, and chromatography waste, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.

Conclusion

This compound is a powerful synthetic tool with significant potential in drug discovery and other areas of chemical research. Its utility, however, is matched by its hazardous properties. By understanding the fundamental principles of its reactivity and adhering to rigorous safety protocols, researchers can mitigate the risks and harness the full potential of this valuable reagent. This guide serves as a foundation for the safe and effective use of this compound, promoting a culture of safety and scientific excellence in the laboratory.

References

- International Labour Organization. International Chemical Safety Cards (ICSC): METHANESULFONYL CHLORIDE. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]

- PubMed Central. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. (2022-10-28). [Link]

- University of British Columbia.

- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021-02-01). [Link]

- National Center for Biotechnology Information.

- University of Georgia.

- Alfred University.

- Google Patents. PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.

- ResearchGate. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024-04-16). [Link]

- PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008-05-20). [Link]

- BALL LAB. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018-06-11). [Link]

- CORE. The Synthesis of Functionalised Sulfonamides. [Link]

- ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]

- ACS Publications. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018-06-11). [Link]

- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023-05-23). [Link]

- NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment. (2015-09-01). [Link]

- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025-08-06). [Link]

- Google Patents. Preparation process of trifluoromethyl sulfinyl chloride.

- lookchem. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE. [Link]

- PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

Sources

- 1. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 5. fishersci.com [fishersci.com]

- 6. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. actylislab.com [actylislab.com]

- 9. mdpi.com [mdpi.com]

- 10. esd.uga.edu [esd.uga.edu]

- 11. my.alfred.edu [my.alfred.edu]

An In-Depth Technical Guide to the Safe Handling and Storage of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 104040-75-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and material integrity.

Compound Profile and Strategic Importance

This compound is a highly reactive intermediate crucial in the synthesis of complex organic molecules.[1] Its utility is prominent in the development of novel agrochemicals and pharmaceuticals, where the trifluoromethylpyridine moiety is a key structural motif.[2] The compound's reactivity, driven by the electrophilic sulfonyl chloride group and the electron-withdrawing trifluoromethyl group, makes it an efficient building block but also necessitates stringent safety measures.[1]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 104040-75-7[3][4] |

| Molecular Formula | C₆H₃ClF₃NO₂S |

| Molecular Weight | 245.61 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Primary Use | Reactive intermediate in organic synthesis[1] |

The Chemistry of Hazard: Understanding Inherent Reactivity

The primary hazards associated with this compound stem directly from the chemistry of the sulfonyl chloride functional group. Sulfonyl chlorides are notoriously reactive towards nucleophiles, and this reactivity is the cornerstone of their synthetic utility and their danger.

Causality of Hazard:

-

Hydrolysis: The most significant and immediate hazard is its violent reaction with water.[5] Contact with moisture, including humidity in the air, leads to a rapid, exothermic hydrolysis, producing highly corrosive and toxic fumes of hydrogen chloride (HCl) and sulfur oxides.[6][7] This reaction is the principal reason for the strict dry and inert atmosphere requirements for handling and storage.

-

High Electrophilicity: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which further increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This enhancement makes the compound extremely reactive not only with water but also with other common laboratory nucleophiles such as alcohols, amines, and bases.[1][8] Uncontrolled reactions with these substances can lead to rapid pressure and heat generation.

GHS Hazard Identification and Classification

A clear understanding of the formal hazard classification is critical for a proper risk assessment. This compound is classified as a hazardous substance requiring specific precautions.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Codes (Selected) |

| Skin Corrosion/Irritation | GHS05 Corrosion | Danger | H314: Causes severe skin burns and eye damage. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| Respiratory Irritation | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation.[9] | P261, P271, P304+P340 |

Engineering Controls: The Primary Barrier of Protection

Personal Protective Equipment (PPE) should be viewed as the final barrier. The first and most crucial line of defense is a properly designed and functioning laboratory environment.

-

Chemical Fume Hood: All handling of this compound must be conducted within a certified, properly functioning chemical fume hood to contain corrosive vapors and prevent inhalation exposure.[9][10]

-

Ventilation: The laboratory must be well-ventilated to ensure that airborne concentrations of any vapors are kept below exposure limits.[8][11]

-

Proximity of Safety Equipment: An emergency eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[11][12][13] This is non-negotiable due to the severe corrosive nature of the chemical.

Personal Protective Equipment (PPE): A Self-Validating System

The use of appropriate PPE is mandatory.[8] The selection of PPE is directly validated by the hazards identified in Section 3.

-

Eye and Face Protection: Wear tight-sealing chemical safety goggles and a full-face shield.[8][12][14] Goggles alone are insufficient as they do not protect the face from splashes.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Given the reactivity of sulfonyl chlorides, double-gloving is recommended. While nitrile gloves are common, it is crucial to consult the manufacturer's compatibility data.[8] Contaminated gloves must be removed and disposed of properly.

-

Protective Clothing: A chemical-resistant lab coat or a full protective suit is required to protect skin from contact.[12][14] Do not allow any clothing that has been wetted with the material to remain in contact with the skin.[15]

-

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection may not be necessary. However, in cases of insufficient ventilation or during the cleanup of a large spill, a full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) is essential.[6][8][12]

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is essential for safe handling.

-

Pre-Handling Preparation:

-

Ensure the work area within the fume hood is clean and free of incompatible materials, especially water and bases.

-

Verify that safety shower and eyewash stations are accessible and functional.

-

Assemble all necessary glassware and ensure it is oven-dried and free from moisture.

-

Don all required PPE as described in Section 5.

-

-

Chemical Handling:

-

Post-Handling and Cleanup:

-

Carefully quench any residual reagent and clean glassware according to established laboratory procedures for reactive chemicals.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands and face thoroughly after handling the substance.[9]

-

Storage Protocols for Maintaining Integrity and Safety

Improper storage is a common cause of accidents and reagent degradation.

-

Container Integrity: Store in the original, tightly sealed container.[16]

-

Atmosphere: Due to its high moisture sensitivity, the compound must be stored under a dry, inert gas.

-

Temperature and Location: Store in a cool, dry, and well-ventilated area designated as a corrosives storage area.[8][11] Some suppliers recommend freezer storage (below -20°C) to maximize stability. The storage area should be locked and secure.[11][16]

-

Incompatibility: Segregate from all incompatible materials.

| Incompatible Material Class | Reason for Incompatibility |

| Water, Moist Air | Violent reaction, release of toxic HCl gas.[5][6][8] |

| Strong Bases (e.g., hydroxides) | Violent, exothermic reaction.[6][11] |

| Alcohols, Amines | Exothermic reaction, potential for pressure buildup.[8] |

| Strong Oxidizing Agents | Potential for vigorous, uncontrolled reaction.[11] |

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response

The response protocol depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

Key Spill Response Steps:

-

Isolate and Evacuate: For any large spill, immediately evacuate the area and alert personnel.[8][15]

-

Containment: For small, manageable spills inside a fume hood, contain the spill using a non-combustible, dry absorbent material like sand, earth, or vermiculite.[6][8] NEVER USE WATER OR COMBUSTIBLE ABSORBENTS. [8][12]

-

Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[9][16]

First-Aid Measures

Immediate medical attention is required for any exposure.[12] First aiders must protect themselves from exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[5][12] Seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][12] If breathing is difficult or has stopped, administer artificial respiration or oxygen. Seek immediate medical attention.[12]

-

Ingestion: DO NOT induce vomiting due to the risk of perforation.[6] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

Chemical waste and contaminated materials must be disposed of in accordance with all local, state, and federal regulations.

-

Containment: Collect waste material in its original container or a designated, compatible, and properly labeled hazardous waste container.

-

Segregation: Do not mix this waste with other waste streams.

-

Disposal: Arrange for disposal through a licensed chemical waste disposal company. Handle uncleaned containers as if they contained the product itself.

References

- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

- Unknown. Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- AK Scientific, Inc. 3-Methanesulfonylpropane-1-sulfonyl chloride.

- ChemicalBook. 3-(trifluoromethyl)

- S D FINE-CHEM LIMITED. SULPHURYL CHLORIDE.

- Fisher Scientific. (2012, March 7).

- International Chemical Safety Cards (ICSCs). ICSC 1163 - METHANESULFONYL CHLORIDE.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Unknown. (2009, February 4).

- Santa Cruz Biotechnology. Sulfuryl chloride.

- Unknown. 5.

- Tokyo Chemical Industry. (2024, December 14).

- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

- Sigma-Aldrich. (2024, November 8).

- Benchchem. 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

- ChemicalBook. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. 5-Trifluoromethyl-2-pyridinesulfonyl Chloride | 174485-72-4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 4. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. nbinno.com [nbinno.com]

- 9. aksci.com [aksci.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. fishersci.com [fishersci.com]

- 12. actylislab.com [actylislab.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Decomposition of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

<

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal reagent in modern medicinal and agrochemical chemistry, prized for its role in constructing complex sulfonamides.[1] However, its utility is intrinsically linked to its reactivity, which also governs its stability and degradation profile. The potent electron-withdrawing nature of the adjacent trifluoromethyl and sulfonyl chloride groups activates the molecule, rendering it susceptible to decomposition, primarily through hydrolysis.[1][2] This guide provides a comprehensive technical overview of the stability and decomposition pathways of this compound. We will explore the underlying chemical principles dictating its reactivity, detail the primary factors that influence its degradation, and present field-proven protocols for handling, storage, stability assessment, and safe quenching. This document is intended to serve as an essential resource for any scientist incorporating this versatile but sensitive reagent into their synthetic workflows.

Introduction: The Double-Edged Sword of Reactivity

This compound is a specialized heterocyclic building block. The pyridine core, substituted with a powerful electron-withdrawing trifluoromethyl group at the 3-position and a highly electrophilic sulfonyl chloride at the 2-position, makes it an exceptional reactant for forming sulfonamide linkages.[2] These sulfonamides are prevalent in a wide array of biologically active molecules.[1]

However, the very electronic features that make this compound an excellent synthetic partner also render it inherently unstable. Its high electrophilicity makes it a prime target for nucleophiles, with ubiquitous atmospheric moisture being the most common culprit.[3][4] Understanding and controlling the stability of this reagent is not merely a matter of procedural best practice; it is fundamental to ensuring reaction reproducibility, maximizing yield, and guaranteeing the purity of synthetic intermediates and final active pharmaceutical ingredients (APIs). An uncharacterized or partially degraded starting material can introduce insidious impurities that complicate downstream processes and compromise final product quality.

Chemical Profile and Decomposition Pathways

The stability of this compound is dictated by the reactivity of the sulfonyl chloride group, which is significantly modulated by the substituted pyridine ring.

Primary Decomposition Pathway: Hydrolysis

The most prevalent and rapid decomposition route is hydrolysis. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily attacked by water, a common nucleophile. This reaction is often vigorous and exothermic.[3][5]

The reaction proceeds via a nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding 3-(trifluoromethyl)pyridine-2-sulfonic acid.[6] This sulfonic acid is significantly less reactive in sulfonamide formation and represents a loss of the active reagent. The hydrolysis also produces hydrochloric acid (HCl) as a byproduct, which can catalyze further degradation or cause undesirable side reactions in a sensitive reaction mixture.[3]

A recent comprehensive study on heteroaromatic sulfonyl halides confirmed that β-isomeric pyridines (where the sulfonyl group is at the 3-position) are particularly prone to hydrolysis by trace water. While our topic molecule is an α-isomeric pyridine (sulfonyl group at the 2-position), which can also undergo SO2 extrusion, the potent activating effect of the adjacent CF3 group enhances its susceptibility to hydrolysis.[4][7]

Other Potential Decomposition Routes

-

Reaction with Nucleophiles: Beyond water, other nucleophiles such as alcohols and amines will readily react, leading to the formation of sulfonate esters and sulfonamides, respectively.[3][8] This is the basis of its synthetic utility but constitutes decomposition if unintended.

-

Thermal Decomposition: While many alkanesulfonyl chlorides can decompose via radical pathways at high temperatures, aromatic and heteroaromatic sulfonyl chlorides are generally more stable.[9] However, prolonged exposure to elevated temperatures can accelerate SO2 extrusion, leading to the formation of 2-chloro-3-(trifluoromethyl)pyridine.[4][7] For most laboratory applications operating under standard conditions, this pathway is less of a concern than hydrolysis.

The key factors influencing the rate of these decomposition pathways are summarized in the diagram below.

Caption: Factors leading to the decomposition of the title compound.

Recommended Handling and Storage Protocols

Given the compound's sensitivity, particularly to moisture, strict adherence to proper handling and storage protocols is critical to preserving its integrity.

Storage

Proper storage is the first line of defense against degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, at or below -20°C.[10] | Low temperatures slow the rate of all chemical reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |

| Container | Use the original manufacturer's container. Ensure the container is tightly sealed.[12] | Containers from reputable suppliers are designed for chemical compatibility and have high-integrity seals. |

| Environment | Store in a dry, well-ventilated area away from incompatible materials like bases and alcohols.[11][13] | Prevents accidental contact with substances that could accelerate decomposition. |

Handling

All manipulations should be performed with the goal of minimizing exposure to the atmosphere.

-

Inert Atmosphere: Handle the solid exclusively within a glove box or glove bag with a dry nitrogen or argon atmosphere.

-

Rapid Weighing: If a glove box is unavailable, allow the container to warm to room temperature in a desiccator before opening. Weigh the required amount as quickly as possible and immediately reseal the container and purge with inert gas. This minimizes condensation of atmospheric moisture onto the cold solid.

-

Solvent Choice: Use anhydrous solvents for all reactions. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[14] Ensure solvents are freshly dried or from a sealed commercial source.

Analytical Methods for Stability and Purity Assessment

Routinely assessing the purity of this compound, especially from an older or frequently used bottle, is a self-validating step that ensures experimental success.

Comparative Overview of Techniques

| Technique | Primary Application | Key Advantages | Key Limitations |

| NMR Spectroscopy | Structure Elucidation, Purity Assessment.[14] | Provides detailed structural information. Quantitative NMR (qNMR) can give high-purity readings. | Lower sensitivity compared to chromatographic methods. May not differentiate the sulfonyl chloride from its sulfonic acid hydrolysis product without careful analysis.[15] |

| GC-MS | Purity Assessment, Impurity ID. | High sensitivity and separation efficiency for volatile compounds. | The compound may degrade at high injection port temperatures, giving a false impurity profile.[14][15] |

| RP-HPLC | Purity and Stability Monitoring (Recommended) . | Excellent for separating the parent compound from its more polar hydrolysis product (sulfonic acid). Robust and quantitative.[16] | The reactive sulfonyl chloride can degrade on the column if conditions are not optimized. Derivatization may sometimes be necessary.[14][16] |

| Titrimetry | Total Sulfonyl Chloride Content. | Simple, cost-effective, and accurate for determining total acid chloride content. | Not specific; it will not distinguish the target compound from other reactive acyl chlorides.[6] |

Recommended Protocol: Stability Assessment by RP-HPLC

This workflow outlines a robust method for checking the purity of a new or stored batch of the reagent.

Objective: To quantify the percentage of active this compound and its primary degradant, 3-(trifluoromethyl)pyridine-2-sulfonic acid.

Methodology:

-

Standard Preparation:

-

Carefully prepare a stock solution of the sulfonyl chloride in anhydrous acetonitrile (e.g., 1 mg/mL). Perform this step quickly to minimize hydrolysis.

-

If available, prepare a separate stock solution of the corresponding sulfonic acid as a reference standard.

-

-

Sample Preparation:

-

Prepare a sample of the lot to be tested at the same concentration as the standard in anhydrous acetonitrile.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic or Phosphoric Acid.[6]

-

Gradient: Start with a higher concentration of Mobile Phase A, and ramp up Mobile Phase B to elute the less polar sulfonyl chloride.

-

Flow Rate: 1 mL/min.[6]

-

Detection: UV at 230 nm or 254 nm.[6]

-

Column Temperature: 30°C.[6]

-

-

Analysis:

-